molecular formula C3H3Cl3O3 B3344179 3,3,3-Trichlorolactic acid CAS No. 599-01-9

3,3,3-Trichlorolactic acid

Cat. No.: B3344179
CAS No.: 599-01-9
M. Wt: 193.41 g/mol
InChI Key: PBXLMODGBAXKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trichlorolactic acid (C₃H₃Cl₃O₃) is a chlorinated derivative of lactic acid, characterized by three chlorine atoms on the β-carbon and a hydroxyl group on the α-carbon. Its molecular structure grants unique reactivity, particularly in halogenation and esterification reactions. Key physical properties include a boiling point of 277.3°C, a melting point of 125°C, and a density of 1.8748 g/cm³ . The compound is synthesized via reactions with phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂), yielding intermediates like β,β,β-trichlorolactoyl dichlorophosphate .

Properties

IUPAC Name

3,3,3-trichloro-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXLMODGBAXKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870663
Record name 3,3,3-Trichloro-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-01-9
Record name 3,3,3-Trichloro-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trichlorolactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-Trichloro-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trichlorolactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trichlorolactic acid can be synthesized through the chlorination of lactic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form trichloropyruvic acid.

    Reduction: Reduction of this compound can lead to the formation of trichloropropionic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products:

    Oxidation: Trichloropyruvic acid.

    Reduction: Trichloropropionic acid.

    Substitution: Various substituted lactic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trichlorolactic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3,3-trichlorolactic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved include disruption of metabolic processes and interference with cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Reactivity with Halogenating Agents

Phosphorus Pentachloride (PCl₅)
  • 3,3,3-Trichlorolactic Acid : Reacts with PCl₅ to form β,β,β-trichlorolactoyl dichlorophosphate (C₃H₃Cl₅O₃P) as the primary product (40–45% yield), with a boiling point of 101–102°C/2 mm Hg . Hydrolysis releases trichlorolactic acid, phosphoric acid, and HCl .
  • Trichloroacetic Acid (CCl₃COOH) : Reacts with PCl₅ to form trichloroacetyl chloride (CCl₃COCl), a simpler acid chloride, without phosphorus incorporation .
  • Salicylic Acid : Forms CH(OPOCl₃)COCl via PCl₅, involving chlorination of the hydroxyl group and esterification .

Key Difference: The hydroxyl group in this compound facilitates phosphorus incorporation, unlike trichloroacetic acid, which lacks a hydroxyl group and forms non-phosphorylated derivatives.

Sulfuryl Chloride (SO₂Cl₂)
  • This compound : Forms β,β,β-trichlorolactoyl chlorosulfonate (C₃H₃Cl₄O₅S), a colorless liquid that solidifies over time. Attempts to convert this to α,β,β,β-tetrachloropropionic acid were unsuccessful, highlighting steric hindrance from the trichloromethyl group .
  • Fatty Hydroxy Acids (e.g., 2-Hydroxyoctanoic Acid): React with SO₂Cl₂ to form sulfonate esters without significant steric limitations .

Key Difference : The bulky CCl₃ group in this compound restricts further chlorination, unlike less substituted hydroxy acids.

Hydrolysis Behavior

  • This compound Derivatives : Hydrolysis of β,β,β-trichlorolactoyl dichlorophosphate releases 32.4% free Cl⁻ (from trichlorolactic acid) and 24.1% hydrolyzable Cl⁻ (from the phosphate ester) .

Key Difference : The phosphorus-containing intermediates in this compound hydrolysis result in staged chlorine release, unlike direct hydrolysis of trichloroacetyl chloride.

Physical and Chemical Properties

Property This compound Trichloroacetic Acid α,β,β,β-Tetrachloropropionic Acid
Boiling Point (°C) 277.3 196–197 Not reported
Density (g/cm³) 1.8748 1.63 ~1.6 (estimated)
Hydroxyl Group Presence Yes No No
Reactivity with PCl₅ Forms phosphorylated ester Forms acid chloride Forms acid chloride

Structural Insight : The hydroxyl group in this compound increases boiling point and density compared to trichloroacetic acid, likely due to hydrogen bonding and molecular weight .

Mechanistic Divergence in Reactions

  • This compound : Reaction with PCl₅ proceeds via a two-step mechanism:
    • Initial esterification of the hydroxyl group with PCl₅.
    • Formation of a phosphorylated intermediate (CCl₃CH(OPCl₂)COCl) .
  • Hydroxyalkyl Sulfonic Acids : React similarly but lack the steric bulk of CCl₃, enabling complete conversion to sulfonyl chlorides .

Controversy : Earlier studies by Anschutz and Haslam incorrectly reported α,β,β,β-tetrachloropropionyl chloride as the product; later work confirmed phosphorus-containing derivatives dominate .

Research Implications and Discrepancies

  • Historical Errors : Boiling points reported by Anschutz and Haslam (140–142°C/12 mm Hg) conflict with Boeseken’s data (150°C/18 mm Hg), attributed to impurities or analytical errors .
  • Stability of α-Chlorine : Claims of highly reactive α-chlorine in α,β,β,β-tetrachloropropionic acid were disproven; such compounds are stable in aqueous media .

Biological Activity

3,3,3-Trichlorolactic acid (TLA) is a chlorinated derivative of lactic acid, characterized by three chlorine atoms attached to the carbon backbone. This compound has garnered attention due to its potential biological activities, including its effects on cellular processes and its implications in toxicology and carcinogenicity. Understanding the biological activity of TLA is crucial for evaluating its safety and therapeutic potential.

  • Chemical Formula : C3_3H3_3Cl3_3O3_3
  • Molecular Weight : 167.48 g/mol
  • CAS Number : 798-35-6

Mutagenicity and Carcinogenicity

Research indicates that TLA exhibits mutagenic properties. In studies using mouse lymphoma cell assays, TLA demonstrated weakly positive mutagenic activity, positioning it among the less potent mutagens . The compound's potential carcinogenic effects have been investigated in various animal models. For instance, in female B6C3F1 mice exposed to TLA in drinking water, significant increases in hepatocellular carcinomas were observed at higher doses over extended periods .

Metabolism and Excretion

The metabolism of TLA primarily occurs in the liver, where it undergoes reductive dehalogenation to form dichloroacetic acid and other metabolites. Studies have shown that approximately 40% of TLA clearance from blood is accounted for by renal excretion, with minimal metabolism observed . The metabolic pathways suggest that TLA may exert its biological effects through its metabolites.

Toxicological Studies

Toxicological assessments have revealed dose-dependent effects of TLA on liver function. In one study, male Sprague-Dawley rats administered TLA exhibited increased liver weights and peroxisome proliferation at doses as low as 36.5 mg/kg body weight per day . The no-observed-adverse-effect level (NOAEL) was determined to be 36.5 mg/kg/day based on these findings.

Hepatotoxicity in Animal Models

In a significant study involving B6C3F1 mice, TLA was administered at varying concentrations (0.0, 0.3, 1.0, or 2.0 g/L) for 14 days. A dose-related increase in liver weight was noted, with significant effects starting at 0.3 g/L . The results are summarized in the following table:

Dose (g/L)Liver Weight ChangeStatistical Significance
0Baseline-
0.3IncreasedNot significant
1.0IncreasedSignificant
2.0Markedly increasedHighly significant

Long-term Exposure Studies

A long-term study involving female B6C3F1 mice showed that administration of water containing TLA led to a statistically significant increase in hepatocellular adenomas after prolonged exposure (576 days). The incidence rates were as follows:

Dose (mmol/L)Adenoma Incidence (High Dose)
2.0Increased
6.67Increased
20.0Highest incidence

These findings indicate a clear correlation between dosage and tumor development over time .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing β,β,β-trichlorolactyl chloride dichlorophosphate from 3,3,3-Trichlorolactic acid and phosphorus pentachloride (PCl₅)?

  • Methodological Answer : The synthesis involves heating equimolar amounts of this compound and PCl₅ in an oil bath with a temperature gradient (70°C → 120–130°C) for 5–6 hours . Fractional distillation under reduced pressure (10–2 mm Hg) isolates the primary product, β,β,β-trichlorolactyl chloride dichlorophosphate, which has a boiling point of 101–102°C/2 mm Hg and a yield of 40–45% . Analytical validation includes total chlorine content determination via silver nitrate titration and phosphorus analysis to confirm purity .

Q. How can fractional distillation be employed to purify reaction products of this compound derivatives?

  • Methodological Answer : Fractional distillation under reduced pressure (e.g., 10–2 mm Hg) is critical for separating high-boiling-point byproducts. For example, residual dark viscous residues may require multiple redistillations to isolate pure fractions. The use of vacuum distillation minimizes thermal decomposition and improves separation efficiency, particularly for phosphorus-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points and analytical data for chlorinated derivatives of this compound?

  • Methodological Answer : Discrepancies in literature (e.g., Anschutz and Haslam’s reported boiling point of 140–142°C/12 mm Hg vs. Boeseken’s 150°C/18 mm Hg) can be addressed by replicating synthesis under controlled conditions. Analytical techniques such as:

  • Hydrolysis studies : Quantify liberated HCl and phosphoric acid to validate product composition .
  • Density and molecular weight analysis : Compare experimental data with theoretical values to detect impurities .
  • Reproducibility protocols : Standardize molar ratios (e.g., 1:1 acid:PCl₅) and distillation parameters to ensure consistency .

Q. What mechanistic pathways are proposed for the reaction between this compound and phosphorus pentachloride, and how do experimental observations support these models?

  • Methodological Answer : Two proposed mechanisms are debated:

  • Mechanism A : PCl₅ reacts with the carboxyl group first, forming an intermediate that reacts further with another carboxyl group .
  • Mechanism B : Direct reaction of PCl₅ with the α-hydroxy group, forming CCl₃CH(OPCl)COCl as a key intermediate .
    Experimental support for Mechanism B includes:
  • Detection of phosphorus in the final product via elemental analysis .
  • Absence of tetrachloropropionyl chloride in reaction products, ruling out Mechanism A .
    Advanced studies should employ kinetic profiling and in-situ spectroscopy (e.g., NMR) to track intermediate formation.

Q. How does the stability of β,β,β-trichlorolactyl chloride dichlorophosphate in alcoholic solutions challenge earlier assumptions about its reactivity?

  • Methodological Answer : Contrary to claims that the α-chlorine is highly reactive , experimental data show that β,β,β-trichlorolactyl chloride dichlorophosphate remains stable in ethanol, forming β,β,β-trichlorolactic acid dihydrogen phosphate triethyl ester instead of α-ethoxy derivatives . Researchers should:

  • Use controlled hydrolysis (e.g., in H₂O/EtOH mixtures) to monitor decomposition products via gas chromatography-mass spectrometry (GC-MS).
  • Compare reactivity with analogous α,β,β,β-halogenated propionic acids to identify steric or electronic stabilization factors .

Data Contradictions and Validation Strategies

  • Key Discrepancies :
    • Anschutz and Haslam’s reported lack of phosphorus in products vs. Leimu and Ronkainen’s phosphorus detection .
    • Conflicting hydrolysis rates of chlorinated derivatives in aqueous vs. alcoholic media .
  • Validation Approaches :
    • Cross-reference analytical methods (e.g., silver nitrate titration for hydrolyzable chlorine vs. gravimetric phosphorus analysis).
    • Use deuterated solvents in NMR to trace reaction pathways and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trichlorolactic acid
Reactant of Route 2
3,3,3-Trichlorolactic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.